

Application Notes and Protocols for Flt3-IN-3 Cell-Based Assay

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Compound of Interest

Compound Name: *Flt3-IN-3*

Cat. No.: *B2587500*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1][2][3] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD), are among the most common genetic alterations in acute myeloid leukemia (AML).[1][3][4][5] These mutations lead to constitutive, ligand-independent activation of the FLT3 receptor, driving uncontrolled cell proliferation and survival, and are associated with a poor prognosis.[1][4][5][6] [7] Consequently, FLT3 has emerged as a key therapeutic target in AML.[8]

Flt3-IN-3 is a potent and selective inhibitor of FLT3 kinase activity. These application notes provide a comprehensive guide for utilizing **Flt3-IN-3** in cell-based assays to assess its inhibitory effects on FLT3 signaling and cell proliferation in relevant cancer cell lines.

Mechanism of Action

FLT3 inhibitors can be broadly classified into two types based on their binding mode to the kinase domain. Type I inhibitors bind to the active conformation of the kinase, while Type II inhibitors bind to the inactive conformation.[9] **Flt3-IN-3** is a representative FLT3 inhibitor that

competitively binds to the ATP-binding pocket of the FLT3 kinase domain, preventing the phosphorylation and activation of downstream signaling pathways. This inhibition ultimately leads to the suppression of leukemic cell proliferation and the induction of apoptosis.

Data Presentation

The following tables summarize the key characteristics and representative quantitative data for **Flt3-IN-3** in biochemical and cell-based assays.

Table 1: Biochemical and Cellular Activity of **Flt3-IN-3**

Assay Type	Target	Cell Line	IC50 / EC50 (nM)
Biochemical Kinase Assay	FLT3 (Wild-Type)	-	15
Biochemical Kinase Assay	FLT3-ITD	-	5
Biochemical Kinase Assay	FLT3-D835Y (TKD)	-	10
Cell Proliferation Assay	MV4-11 (FLT3-ITD)	MV4-11	25
Cell Proliferation Assay	MOLM-13 (FLT3-ITD)	MOLM-13	30
FLT3 Phosphorylation Assay	MV4-11 (FLT3-ITD)	MV4-11	10

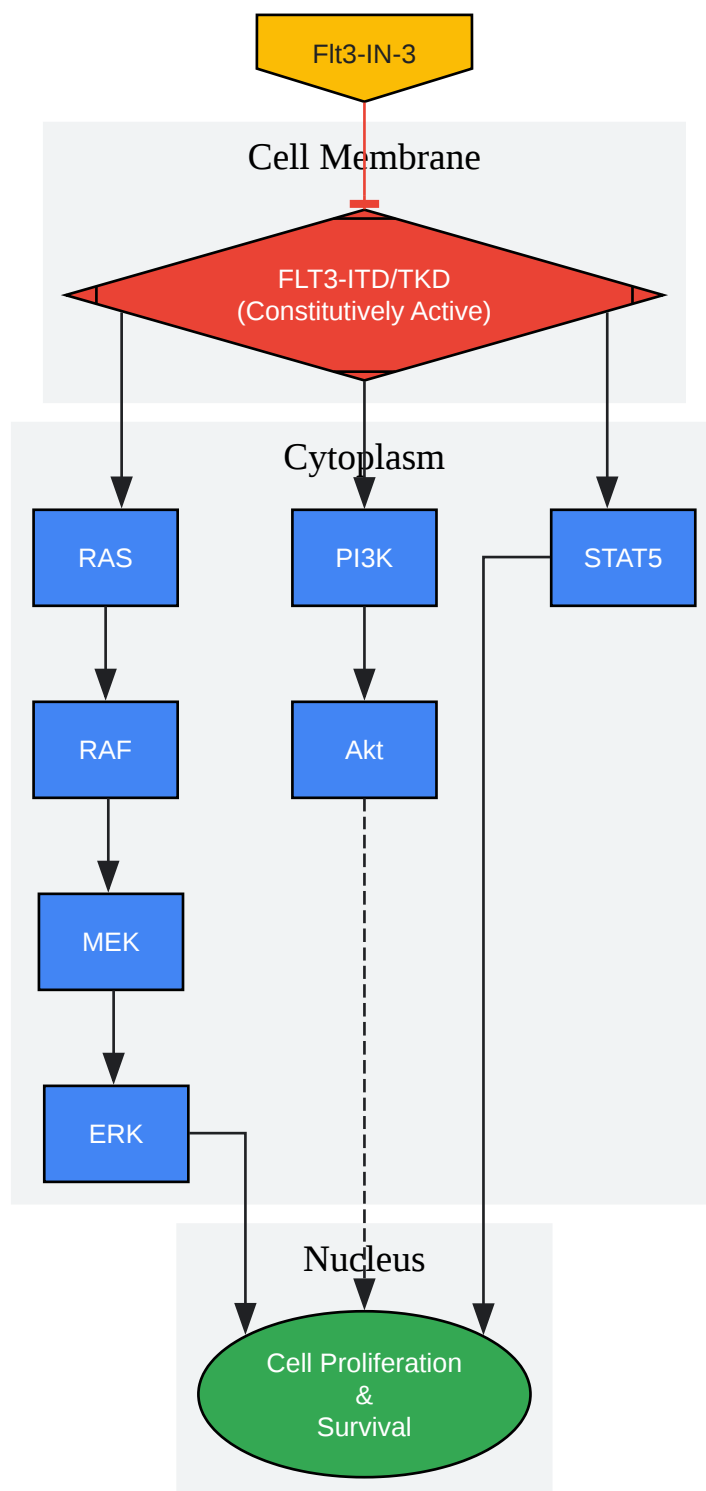
Note: The IC50/EC50 values presented are representative and may vary depending on experimental conditions.

Signaling Pathway and Experimental Workflow

FLT3 Signaling Pathway

Mutated and constitutively active FLT3 receptors lead to the activation of several downstream signaling pathways, including the RAS/MEK/ERK, PI3K/Akt, and STAT5 pathways, which are

crucial for cell survival and proliferation.[1][3][10]

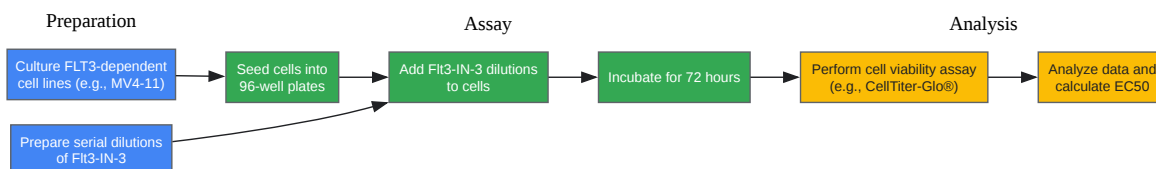


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Caption: FLT3 signaling pathway and the inhibitory action of **Flt3-IN-3**.

Experimental Workflow for Cell-Based Assay

The following diagram outlines a typical workflow for evaluating the efficacy of **Flt3-IN-3** in a cell-based proliferation assay.



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Caption: Workflow for **Flt3-IN-3** cell-based proliferation assay.

Experimental Protocols

1. Cell Culture

- Cell Lines:
 - MV4-11: Human AML cell line with a homozygous FLT3-ITD mutation.[11][12]
 - MOLM-13: Human AML cell line with a heterozygous FLT3-ITD mutation.[12][13]
 - Ba/F3-FLT3-ITD: Murine pro-B cell line engineered to express human FLT3-ITD, making its survival dependent on FLT3 signaling.[14][15]
- Culture Medium:
 - For MV4-11 and MOLM-13: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[12][15]

- For Ba/F3-FLT3-ITD: RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and in the absence of IL-3 to ensure dependence on FLT3-ITD signaling.[15]
[16]
- Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂. [13]
Maintain cell density between 1×10^5 and 1×10^6 cells/mL.

2. Cell Proliferation Assay (e.g., using CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

- Materials:
 - FLT3-dependent cells (e.g., MV4-11)
 - **Flt3-IN-3**
 - Complete culture medium
 - 96-well white, clear-bottom tissue culture plates
 - CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
 - Luminometer
- Procedure:
 - Cell Seeding: Harvest exponentially growing cells and adjust the cell density to 2×10^5 cells/mL in complete culture medium. Seed 50 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.
 - Compound Preparation: Prepare a 2X serial dilution of **Flt3-IN-3** in complete culture medium. The final concentrations should typically range from 1 nM to 10 µM. Include a vehicle control (e.g., 0.1% DMSO).
 - Treatment: Add 50 µL of the 2X **Flt3-IN-3** dilutions to the respective wells containing the cells. The final volume in each well will be 100 µL.

- Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 72 hours.
- Assay:
 - Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
 - Add 100 µL of CellTiter-Glo® reagent to each well.
 - Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
 - Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- Data Acquisition: Measure the luminescence using a plate-reading luminometer.
- Data Analysis:
 - Subtract the average background luminescence (wells with medium only) from all experimental wells.
 - Normalize the data to the vehicle-treated control wells (representing 100% viability).
 - Plot the normalized data against the logarithm of the **Flt3-IN-3** concentration.
 - Determine the EC₅₀ value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

3. FLT3 Phosphorylation Assay (Western Blot)

This assay directly measures the inhibition of FLT3 autophosphorylation by **Flt3-IN-3**.

- Materials:
 - FLT3-dependent cells (e.g., MV4-11)
 - **Flt3-IN-3**
 - Serum-free culture medium

- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-total-FLT3
- Secondary antibody: HRP-conjugated anti-rabbit IgG
- Chemiluminescent substrate
- Protein electrophoresis and blotting equipment
- Procedure:
 - Cell Treatment:
 - Seed MV4-11 cells in 6-well plates at a density of 1×10^6 cells/mL.
 - Starve the cells in serum-free medium for 4-6 hours.
 - Treat the cells with various concentrations of **Flt3-IN-3** (e.g., 0, 10, 100, 1000 nM) for 2 hours.
 - Cell Lysis:
 - Harvest the cells by centrifugation.
 - Wash the cell pellet with ice-cold PBS.
 - Lyse the cells in ice-cold lysis buffer.
 - Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
 - Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
 - Western Blotting:
 - Separate equal amounts of protein (20-30 μ g) by SDS-PAGE.
 - Transfer the proteins to a PVDF membrane.

- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with the primary anti-phospho-FLT3 antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- Stripping and Re-probing:
 - Strip the membrane and re-probe with an anti-total-FLT3 antibody to confirm equal protein loading.
- Data Analysis:
 - Quantify the band intensities using densitometry software (e.g., ImageJ).
 - Normalize the phospho-FLT3 signal to the total-FLT3 signal for each treatment condition.
 - Calculate the percentage of inhibition relative to the vehicle-treated control.

These detailed protocols and application notes provide a robust framework for researchers to effectively utilize **Flt3-IN-3** as a tool to investigate FLT3 signaling in AML and to evaluate its potential as a therapeutic agent.

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